molecular formula C9H9BrN2O2S B2423140 Methyl 3-bromo-4-(carbamothioylamino)benzoate CAS No. 2138055-83-9

Methyl 3-bromo-4-(carbamothioylamino)benzoate

Cat. No.: B2423140
CAS No.: 2138055-83-9
M. Wt: 289.15
InChI Key: DVPJPJHHEBINFG-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(carbamothioylamino)benzoate is an organic compound with the molecular formula C9H9BrN2O2S It is a derivative of benzoic acid and contains a bromine atom, a carbamothioylamino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-(carbamothioylamino)benzoate typically involves the bromination of methyl benzoate followed by the introduction of the carbamothioylamino group. One common method includes the following steps:

    Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the meta position.

    Carbamothioylation: The brominated intermediate is then reacted with thiourea under basic conditions to form the carbamothioylamino group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and carbamothioylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(carbamothioylamino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The carbamothioylamino group can be oxidized to form sulfonamides or reduced to form amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

    Oxidation: Formation of sulfonamides.

    Reduction: Formation of amines.

    Hydrolysis: Formation of 3-bromo-4-(carbamothioylamino)benzoic acid.

Scientific Research Applications

Methyl 3-bromo-4-(carbamothioylamino)benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(carbamothioylamino)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The carbamothioylamino group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Methyl 3-bromo-4-(carbamothioylamino)benzoate can be compared with other similar compounds, such as:

    Methyl 4-bromo-3-(carbamothioylamino)benzoate: Similar structure but with different substitution pattern.

    Methyl 3-bromo-4-(aminomethyl)benzoate: Contains an aminomethyl group instead of a carbamothioylamino group.

    Methyl 3-bromo-4-(carbamoylamino)benzoate: Contains a carbamoylamino group instead of a carbamothioylamino group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbamothioylamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-bromo-4-(carbamothioylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2S/c1-14-8(13)5-2-3-7(6(10)4-5)12-9(11)15/h2-4H,1H3,(H3,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPJPJHHEBINFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC(=S)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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